1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is a synthetic anthraquinone derivative. This compound is known for its vibrant blue color and is primarily used in the field of medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Alkylation: The 1,4-dihydroxyanthraquinone undergoes alkylation with 2-chloroethylamine to introduce the ethylamine groups.
Piperidinyl Substitution: The ethylamine groups are then reacted with piperidine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione involves:
DNA Intercalation: The compound intercalates into the DNA helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-5,8-bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of piperidinyl groups.
1,4-Dihydroxy-5,8-bis((2-(morpholinyl)ethyl)amino)-9,10-anthracenedione: Contains morpholinyl groups instead of piperidinyl groups.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is unique due to its specific piperidinyl groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes more effectively compared to its analogs.
Properties
CAS No. |
70945-59-4 |
---|---|
Molecular Formula |
C28H36N4O4 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis(2-piperidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-9-10-22(34)26-25(21)27(35)23-19(29-11-17-31-13-3-1-4-14-31)7-8-20(24(23)28(26)36)30-12-18-32-15-5-2-6-16-32/h7-10,29-30,33-34H,1-6,11-18H2 |
InChI Key |
AYSMOTYGSAVPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=C3C(=C(C=C2)NCCN4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.